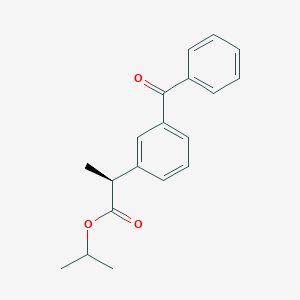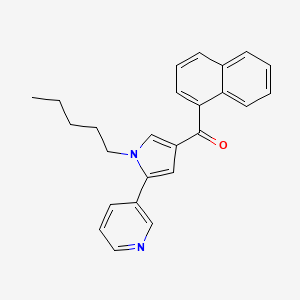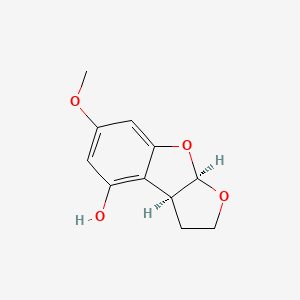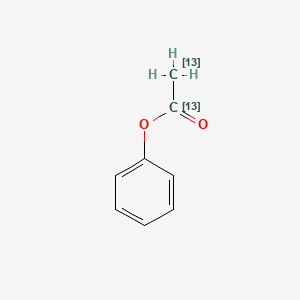
Mifepristone N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mifepristone N-Oxide is a derivative of mifepristone, a well-known antiprogestogen and antiglucocorticoid compound. This compound retains the core structure of mifepristone but includes an additional N-oxide functional group. This modification can influence the compound’s chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mifepristone N-Oxide can be synthesized through the oxidation of mifepristone. Common oxidizing agents used for this transformation include hydrogen peroxide (H₂O₂) and peracids. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as titanium silicalite (TS-1) or rhenium-based catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. Continuous flow processes using packed-bed microreactors have been developed to enhance efficiency and safety . These methods ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Mifepristone N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to mifepristone.
Substitution: Nucleophilic substitution reactions can occur at the N-oxide functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), peracids, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Higher oxidized derivatives.
Reduction: Mifepristone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mifepristone N-Oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying N-oxide chemistry.
Biology: Investigated for its effects on cellular processes and gene expression.
Mecanismo De Acción
Mifepristone N-Oxide exerts its effects by interacting with progesterone and glucocorticoid receptors. The N-oxide functional group can enhance the compound’s binding affinity and selectivity for these receptors. This interaction leads to the inhibition of progesterone and glucocorticoid signaling pathways, resulting in various biological effects such as the induction of uterine contractions and modulation of immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Mifepristone: The parent compound, known for its antiprogestogen and antiglucocorticoid activities.
N-Demethyl Mifepristone: A metabolite of mifepristone with similar biological activities.
Selective Progesterone Receptor Modulators (SPRM): Compounds like asoprisnil that have mixed agonist-antagonist properties.
Uniqueness
Mifepristone N-Oxide is unique due to the presence of the N-oxide functional group, which can alter its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and selectivity for target receptors, making it a valuable compound for research and therapeutic applications .
Propiedades
Fórmula molecular |
C29H35NO3 |
|---|---|
Peso molecular |
445.6 g/mol |
Nombre IUPAC |
4-[(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-3-oxo-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]-N,N-dimethylbenzeneamine oxide |
InChI |
InChI=1S/C29H35NO3/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3,4)33/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1 |
Clave InChI |
GRLNVOPCHNVDKT-GCNJZUOMSA-N |
SMILES isomérico |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)[N+](C)(C)[O-])C)O |
SMILES canónico |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)[N+](C)(C)[O-])C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-YL)-propionic acid methyl ester](/img/structure/B13411539.png)
![[(6E)-6-[2-[1-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-ylidene]cyclohexa-2,4-dien-1-yl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13411548.png)
![1-[Ethoxy(phenyl)methyl]-1H-imidazole](/img/structure/B13411554.png)






![2,2,12,12-tetramethyl-2,12-disilapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene](/img/structure/B13411611.png)




